![molecular formula C14H19N5O B2779868 (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone CAS No. 2309708-77-6](/img/structure/B2779868.png)
(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone, also known as MPPM, is a chemical compound widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair, cell death, and inflammation. PARP inhibitors have been extensively studied in cancer research, as well as in other fields such as neurodegenerative diseases and cardiovascular disorders.
Mecanismo De Acción
(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone inhibits PARP by binding to its catalytic site, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage, which in turn triggers cell death pathways such as apoptosis and necrosis. This compound has been shown to be a selective inhibitor of PARP, as it does not affect other enzymes involved in DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces DNA damage and cell death, leading to the inhibition of tumor growth. In addition, this compound has been shown to have anti-inflammatory effects, as PARP is involved in the regulation of inflammation. This compound has also been shown to protect against ischemia-reperfusion injury in animal models of myocardial infarction, suggesting a potential role in cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is its potency and selectivity as a PARP inhibitor. This makes it a valuable tool for investigating the role of PARP in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, PARP inhibitors such as this compound can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone and PARP inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. PARP inhibitors have been shown to be effective in combination with chemotherapy and other targeted therapies, and this compound may have a role to play in these combinations. Another area of interest is the investigation of the role of PARP in other biological processes, such as neurodegeneration and inflammation. This compound may be a valuable tool for investigating these areas. Finally, the development of more potent and selective PARP inhibitors, including this compound derivatives, is an ongoing area of research with potential clinical applications.
Métodos De Síntesis
The synthesis of (1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves a multi-step process that starts with the reaction of 4-methylpyrazole with piperidine to form the intermediate 3-(1-methylpyrazol-4-yl)piperidine. This intermediate is then reacted with 4-formylpyrazole to form the final product, this compound.
Aplicaciones Científicas De Investigación
(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been extensively used in scientific research as a potent inhibitor of PARP. PARP inhibitors have been shown to be effective in cancer therapy, as they prevent cancer cells from repairing DNA damage, leading to cell death. This compound has been used in preclinical studies to investigate the efficacy of PARP inhibitors in various cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
(1-methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-17-8-12(6-15-17)11-4-3-5-19(10-11)14(20)13-7-16-18(2)9-13/h6-9,11H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRLWCJQODVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

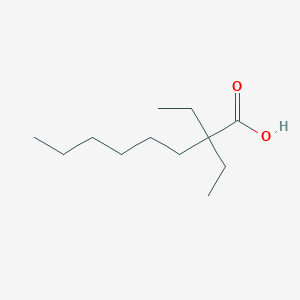

![3-[4-[(5E)-5-[3-[4-(3-carboxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2779789.png)
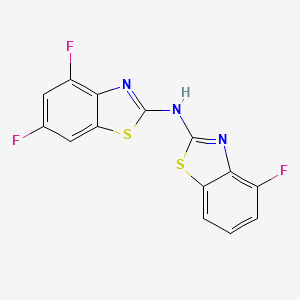
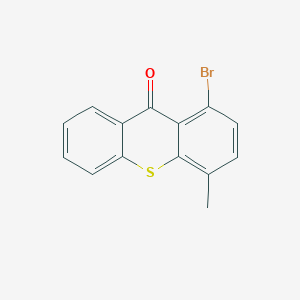
![3-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2779796.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2779798.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B2779799.png)
![2-(4-Bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2779800.png)
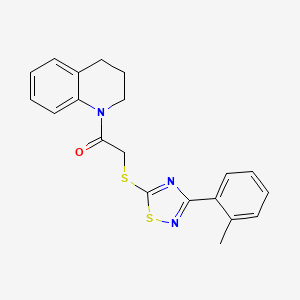
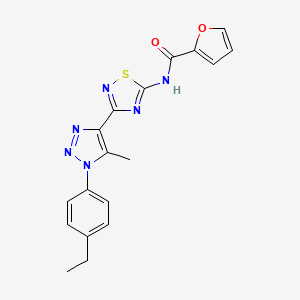
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)